N-(2-methyl-1-phenylpropyl)urea is a substituted urea compound serving as a key structural element in the development of non-peptide antagonists for the human Tachykinin NK3 receptor []. This molecule itself is not naturally occurring and is primarily recognized for its role in medicinal chemistry research, specifically targeting the NK3 receptor.
The synthesis of N-(2-methyl-1-phenylpropyl)urea and its derivatives is described in the development of Tachykinin NK3 receptor antagonists. The process starts with a dipeptide library screening, identifying Boc(S)Phe(S)PheNH2 as a lead compound []. Through a 'peptoid' design strategy, modifications are introduced, replacing peptide bonds with stable, non-peptidic linkages.
One example of this strategy involves the synthesis of a potent NK3 receptor antagonist, PD161182 []. This compound is derived from the dipeptide lead compound through a series of modifications aimed at improving its pharmacological properties, including:
While the provided text doesn't detail the specific binding mechanism of N-(2-methyl-1-phenylpropyl)urea to the NK3 receptor, it suggests that the molecule and its derivatives act as antagonists []. This means they bind to the receptor, preventing the natural ligand (likely a tachykinin peptide) from binding and activating the receptor. The exact binding sites and interactions remain undefined in this context.
The primary application of N-(2-methyl-1-phenylpropyl)urea, based on the available information, is its use as a foundational structure for developing non-peptide antagonists targeting the human Tachykinin NK3 receptor []. This receptor is involved in various physiological processes, including smooth muscle contraction, neurotransmission, and inflammation.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: